molecular formula C10H11NO2 B1594729 3-(3-Methoxyphenoxy)propanenitrile CAS No. 6279-84-1

3-(3-Methoxyphenoxy)propanenitrile

Cat. No. B1594729
CAS RN: 6279-84-1
M. Wt: 177.2 g/mol
InChI Key: FUGAVKXXJLPDPT-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenoxy)propanenitrile is a chemical compound with the molecular formula C10H11NO2 . It has a molecular weight of 177.20 g/mol . The IUPAC name for this compound is 3-(3-methoxyphenoxy)propanenitrile .


Molecular Structure Analysis

The molecular structure of 3-(3-Methoxyphenoxy)propanenitrile is represented by the InChI code: InChI=1S/C10H11NO2/c1-12-9-4-2-5-10(8-9)13-7-3-6-11/h2,4-5,8H,3,7H2,1H3 . The Canonical SMILES representation is COC1=CC(=CC=C1)OCCC#N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(3-Methoxyphenoxy)propanenitrile include a molecular weight of 177.20 g/mol, an XLogP3 of 1.6, and a topological polar surface area of 42.2 Ų . It has a rotatable bond count of 4 , and its complexity is computed to be 185 .

Scientific Research Applications

Molecular Properties and Vibrational Analysis

The molecular properties and harmonic wavenumbers of compounds structurally similar to 3-(3-Methoxyphenoxy)propanenitrile, like 3-(2-methoxyphenoxy) propane-1,2-diol, have been analyzed using ab initio and density functional theory. These studies provide insights into their polarizability and static hyperpolarizability, contributing to a deeper understanding of their electronic structure and vibrational properties (Sinha et al., 2011).

Synthesis and Chemical Analysis

The synthesis of similar compounds, such as 2-(3-(4-methoxyphenoxy)propyl)propane-1,3-diethanethioate, demonstrates the feasibility and yield of producing complex molecules derived from methoxyphenol, which is structurally related to 3-(3-Methoxyphenoxy)propanenitrile. This research is vital for developing new synthetic routes and understanding the chemical behavior of these molecules (Jiang Yan, 2009).

Metabolism in Microorganisms

The metabolism of lignin model compounds, which share structural similarities with 3-(3-Methoxyphenoxy)propanenitrile, by microorganisms like Pseudomonas acidovorans, is an area of research that contributes to our understanding of biodegradation processes. This knowledge is crucial for developing biotechnological applications involving these compounds (Vicuña et al., 1987).

Application in Lithium-Ion Batteries

Research on ternary mixtures involving nitrile-functionalized compounds like 3-(2-methoxyethoxy)propanenitrile in lithium-ion batteries highlights potential applications in developing safer and more efficient electrolytes. These studies are essential for advancing battery technology and understanding the interaction of these compounds in electrochemical environments (Liu et al., 2016).

Degradation and Environmental Impact

Investigating the degradation of compounds structurally related to 3-(3-Methoxyphenoxy)propanenitrile, like 3,3'-iminobis-propanenitrile, using systems like Fe(0)/GAC micro-electrolysis, provides insights into their environmental impact and potential remediation techniques. Understanding these processes is crucial for environmental protection and pollution control (Lai et al., 2013).

properties

IUPAC Name

3-(3-methoxyphenoxy)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-12-9-4-2-5-10(8-9)13-7-3-6-11/h2,4-5,8H,3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGAVKXXJLPDPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90279001
Record name 3-(3-methoxyphenoxy)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6279-84-1
Record name 6279-84-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408756
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6279-84-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11002
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(3-methoxyphenoxy)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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